molecular formula C8H17N3S B13807794 N,N,4-trimethylpiperazine-1-carbothioamide CAS No. 76033-78-8

N,N,4-trimethylpiperazine-1-carbothioamide

Cat. No.: B13807794
CAS No.: 76033-78-8
M. Wt: 187.31 g/mol
InChI Key: HIOSKZYJXVXCRK-UHFFFAOYSA-N
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Description

N,N,4-trimethylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C8H17N3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,4-trimethylpiperazine-1-carbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N,N,4-trimethylpiperazine-1-ethylamine
  • N-methyl-N’-(β-dimethylaminoethyl)piperazine
  • 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine

Uniqueness

N,N,4-trimethylpiperazine-1-carbothioamide is unique due to its thiocarbamoyl functional group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

76033-78-8

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

N,N,4-trimethylpiperazine-1-carbothioamide

InChI

InChI=1S/C8H17N3S/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3

InChI Key

HIOSKZYJXVXCRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)N(C)C

Origin of Product

United States

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